(5E)-5-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
(5E)-5-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C22H20BrNO3S2 and its molecular weight is 490.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-allyl-5-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is 489.00680 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photodynamic Therapy Applications
The study by Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds, including photodynamic therapy applications, exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms. This research suggests that similar compounds, possibly including the specified compound, could have significant applications in treating cancer through photodynamic therapy due to their photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).
Structural and Hydrogen Bonding Studies
Delgado et al. (2005) focused on the supramolecular structures of four thioxothiazolidin-4-ones, revealing insights into their hydrogen bonding patterns, including dimers, chains of rings, and sheets. This study underscores the importance of structural analysis in understanding the intermolecular interactions that could influence the biological activities and material properties of similar thiazolidinones (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).
Antimicrobial and Anticancer Properties
Sherif (2014) synthesized nitrogen heterocycles with antimicrobial activity, indicating the potential of thiazolidinone derivatives in developing new antimicrobial agents. This suggests that compounds like "3-allyl-5-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one" could be explored for their antimicrobial properties, contributing to the search for novel therapeutic agents (Sherif, 2014).
Protein-Tyrosine Kinase Inhibition
Li et al. (2017) synthesized benzoxepin derivatives and evaluated their activity as protein-tyrosine kinase (PTK) inhibitors, highlighting the potential of such compounds in cancer therapy by inhibiting critical enzymes involved in cancer cell proliferation. This area of research could be relevant for the exploration of "3-allyl-5-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one" and similar molecules in the development of new anticancer agents (Li, Yao, Wang, Meng, & Hou, 2017).
Properties
IUPAC Name |
(5E)-5-[[3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO3S2/c1-4-9-24-21(25)19(29-22(24)28)12-16-10-17(23)20(18(11-16)26-3)27-13-15-7-5-14(2)6-8-15/h4-8,10-12H,1,9,13H2,2-3H3/b19-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGQPIVAZLMFCF-XDHOZWIPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=C3C(=O)N(C(=S)S3)CC=C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)/C=C/3\C(=O)N(C(=S)S3)CC=C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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